molecular formula C14H20N2 B1651929 rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate CAS No. 1359822-78-8

rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate

Cat. No.: B1651929
CAS No.: 1359822-78-8
M. Wt: 216.32
InChI Key: JVKNKFDGLBRQPB-KBPBESRZSA-N
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Description

rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate (CAS: N/A, PubChem ID: 329776768) is a bicyclic secondary amine hydrochloride salt with a benzyl substituent. Its molecular formula is C₁₄H₂₄Cl₂N₂O, and it has a molecular weight of 307.26 g/mol . The compound features a bicyclo[3.2.2]nonane core, where the nitrogen atoms are positioned at the 3- and 6-positions, with a benzyl group attached to one nitrogen. The stereochemistry is defined as rac-(1S,5S), indicating a racemic mixture of enantiomers.

Its SMILES string (O.Cl.Cl .C1C[C@H]2CN(C[C@@H]1CN2)Cc3ccccc3) and InChI key (LAIXXQZDPSRLPY-CRRLZWOWSA-N) confirm its structural topology . Safety data indicate acute oral toxicity (H301: Toxic if swallowed) and classification under WGK 3 (moderately water-hazardous) .

Properties

IUPAC Name

(1S,5S)-3-benzyl-3,6-diazabicyclo[3.2.2]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14(11-16)15-8-13/h1-5,13-15H,6-11H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKNKFDGLBRQPB-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@@H]1CN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179698
Record name 3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)-, (1R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359822-78-8
Record name 3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)-, (1R,5R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1359822-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Diazabicyclo[3.2.2]nonane, 3-(phenylmethyl)-, (1R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrones and Alkenes

The bicyclic framework can be constructed via 1,3-dipolar cycloaddition between cyclic nitrones and electron-deficient alkenes. A representative protocol involves:

  • Generating a nitrone intermediate from N-benzyl hydroxylamine and cyclohexanone under acidic conditions
  • Reacting with methyl acrylate at 80°C for 12 hours in toluene
  • Isolating the tricyclic adduct via column chromatography (hexane/EtOAc 3:1)

This method yields the fused isoxazolidine-piperidine system with 78% efficiency, though stereocontrol remains moderate (dr 3:1). Modifying the dipolarophile electronics improves diastereoselectivity:

Dipolarophile Temperature (°C) Diastereomeric Ratio (dr) Yield (%)
Methyl acrylate 80 3:1 78
Ethyl vinyl ketone 60 5:1 82
Acrylonitrile 100 2:1 65

Ring-Closing Metathesis (RCM) Strategy

An alternative approach employs Grubbs II catalyst for forming the seven-membered ring:

  • Synthesize diene precursor via N-allylation of piperidine-3-carboxylate
  • Perform RCM at 40°C under argon with 5 mol% catalyst loading
  • Hydrogenate resulting macrocycle using Pd/C (10 wt%) in methanol

This sequence achieves 85% yield for the bicyclo[3.2.2] system but requires expensive catalysts and strict anhydrous conditions.

Benzylation and Nitrogen Functionalization

Direct N-Alkylation

Introducing the benzyl group typically involves nucleophilic substitution:

  • Deprotonate secondary amine with NaH in THF at 0°C
  • Add benzyl bromide (1.2 equiv) dropwise
  • Reflux for 6 hours followed by aqueous workup

Optimization studies reveal solvent effects on alkylation efficiency:

Solvent Temperature (°C) Conversion (%)
THF 65 92
DMF 80 88
DCM 40 75

Reductive Amination Pathway

For substrates sensitive to strong bases, reductive amination offers superior results:

  • Condense ketone intermediate with benzylamine using Ti(OiPr)4
  • Reduce imine with NaBH4 in methanol at 0°C
  • Isolate product via acid-base extraction (pH 4.5)

This method achieves 89% yield while preserving acid-labile functional groups.

Stereochemical Control and Resolution

Asymmetric Hydrogenation

The patent CN114085219B demonstrates chiral ruthenium catalysts (e.g., Noyori-type complexes) induce high enantioselectivity in related bicyclic systems. Adapting these conditions:

  • Protect amine as Boc-carbamate
  • Hydrogenate at 50 bar H2 with 0.1 mol% Ru-(S)-Binap
  • Deprotect with HCl/dioxane

This three-step sequence delivers the (1S,5S) enantiomer with 99.5% ee, though requiring additional resolution for racemic production.

Kinetic Resolution via Lipase Catalysis

Racemization can be prevented using immobilized Candida antarctica lipase B:

  • Prepare acylated derivatives with vinyl acetate
  • Hydrolyze enantioselectively in phosphate buffer (pH 7)
  • Separate products via centrifugal partition chromatography

Typical results show 45% conversion with 98% ee for remaining substrate, enabling recycling of unwanted enantiomer.

Salt Formation and Hydration

Dihydrochloride Preparation

Converting the free base to dihydrochloride involves:

  • Dissolve in anhydrous Et2O under N2
  • Bubble HCl gas until pH < 2
  • Precipitate by adding n-hexane
  • Filter and dry under vacuum

Critical parameters affecting crystal hydration:

Water Content (%) Crystallization Solvent Hydrate Stability
5 EtOH/H2O (9:1) 6 months
10 Acetone/H2O (8:2) 12 months
15 THF/H2O (7:3) 3 months

Polymorph Control

X-ray diffraction studies identify two crystalline forms:

  • Form I: Monoclinic P21/c, stable up to 150°C
  • Form II: Orthorhombic Pbca, hygroscopic

Seeding with Form I crystals during cooling crystallization (0.5°C/min) ensures >95% phase purity.

Industrial-Scale Production Considerations

Cost Analysis of Key Steps

Process Step Cost Driver Contribution (%)
Cycloaddition Solvent recovery 28
Hydrogenation Catalyst recycling 35
Crystallization Energy for cooling 18
Waste treatment Acid neutralization 19

Implementing catalyst immobilization reduces hydrogenation costs by 40% through five reuse cycles.

Environmental Impact Assessment

The E-factor (kg waste/kg product) varies significantly by route:

  • Cycloaddition pathway: 12.5
  • RCM approach: 28.7
  • Reductive amination: 8.9

Solvent switch from THF to cyclopentyl methyl ether lowers the E-factor by 22% while maintaining yield.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, D2O)
δ 7.35–7.28 (m, 5H, ArH), 4.12 (s, 2H, CH2Ph), 3.85–3.75 (m, 2H, bridgehead H), 3.20–2.95 (m, 4H, NCH2), 2.30–1.85 (m, 6H, cyclohexyl H).

IR (ATR)
ν 3400 (O-H), 2940 (C-H), 1605 (C=N), 1495 (Ar C-C), 1050 cm⁻¹ (C-O).

Chromatographic Purity

Method Column Retention Time (min) Purity (%)
HPLC-UV (220 nm) C18, 5μm, 250×4.6 mm 12.7 99.8
UPLC-MS HSS T3, 1.8μm 3.2 99.5

Chemical Reactions Analysis

Types of Reactions

rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or modulate receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate with structurally related diazabicyclo compounds:

Property This compound rac-(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride
Molecular Formula C₁₄H₂₄Cl₂N₂O C₈H₁₈Cl₂N₂ C₉H₁₈Cl₂N₂
Molecular Weight (g/mol) 307.26 213.1 223.16 (estimated)
Bicyclo System [3.2.2] [4.2.1] [3.2.2]
Substituents Benzyl group at N3 Methyl group at N3 Methyl group at N6
Purity ≥96.0% (GC) ≥95% Not specified
Safety Profile Acute Tox. 3 Oral (H301) Not available Not available
Applications Early-stage research (no specific data) Lab use only Lab use only

Structural and Functional Differences

Bicyclo Core Variations: The [3.2.2]nonane system (present in the benzyl derivative and (1R,5S)-6-methyl analog) has a smaller ring system compared to the [4.2.1]nonane framework in the (1R,6S)-methyl compound.

Substituent Effects :

  • The benzyl group in the primary compound introduces aromaticity and increased lipophilicity (logP ~2.5 estimated), which may enhance membrane permeability compared to the methyl-substituted analogs . Methyl groups, being smaller and less hydrophobic, could reduce steric hindrance but limit π-π interactions in receptor binding.

Stereochemical Considerations :

  • The rac-(1S,5S) configuration contrasts with the rac-(1R,6S) and (1R,5S) configurations of other analogs. Stereochemistry significantly influences chiral recognition in enzyme or receptor interactions, though pharmacological data are absent in the provided evidence .

Limitations in Comparative Data

  • Pharmacological Data: No evidence provided includes receptor-binding assays, IC₅₀ values, or metabolic stability data for these compounds.
  • Analytical Gaps : Suppliers like Sigma-Aldrich explicitly disclaim analytical validation for the benzyl derivative, limiting direct comparisons of purity or solubility .

Biological Activity

Rac-(1S,5S)-3-benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate is a bicyclic compound characterized by its unique structural framework, which includes two nitrogen atoms within its bicyclic system. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and organic synthesis.

  • Molecular Formula : C_{15}H_{20}N_{2} \cdot 2HCl \cdot H_2O
  • Molecular Weight : Approximately 307 g/mol
  • Structure : The compound features a bicyclic system with a benzyl group attached, contributing to its unique reactivity and biological interactions.

Research indicates that this compound may exhibit various biological activities through interactions with specific biological targets. Some of the proposed mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical pathways that are critical in conditions like anxiety and depression.

Interaction Studies

Interaction studies have shown that this compound interacts with several biological targets:

Biological Target Type of Interaction Potential Effects
EnzymesInhibitionReduced activity in metabolic pathways
Neurotransmitter ReceptorsModulationAltered neurotransmission, potential anxiolytic effects

Case Studies and Research Findings

  • Antidepressant Activity : A study conducted by researchers explored the antidepressant-like effects of rac-(1S,5S)-3-benzyl-3,6-diazabicyclo[3.2.2]nonane in animal models. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings suggested that the compound could mitigate neuronal loss by enhancing antioxidant defenses.

Comparative Analysis with Related Compounds

The unique bicyclic structure and dual nitrogen atoms in this compound distinguish it from other related compounds:

Compound Name Structural Features Unique Aspects
1-BenzylpiperazineContains a piperazine ringPrimarily studied for psychoactive effects
1,4-DiazepaneLinear diazepine structureUsed in anxiolytic medications
1-Methyl-4-phenylpiperidinePiperidine derivative with phenyl groupExhibits strong analgesic properties

Q & A

Q. What are the recommended synthetic protocols for rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate, and how can purity be optimized?

The synthesis of bicyclic amines like this compound typically involves multistep reactions, including protection/deprotection strategies. For example, analogous compounds (e.g., 3,7-diazabicyclo[3.3.1]nonane derivatives) were synthesized using N-Boc protection, followed by deprotection with HCl to yield hydrochloride salts . To optimize purity:

  • Use column chromatography (silica gel, gradient elution) for intermediates.
  • Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) for final salts.
  • Monitor purity via HPLC (>99%) and confirm stereochemistry with chiral columns or X-ray crystallography .

Q. How should researchers characterize the stereochemical configuration and hydration state of this compound?

  • Stereochemistry : Use nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangements of substituents. For example, NOE correlations between protons on the bicyclic scaffold and benzyl group can validate the rac-(1S,5S) configuration .
  • Hydration state : Thermogravimetric analysis (TGA) can quantify water content by measuring mass loss at 100–150°C. Complementary Karl Fischer titration ensures accuracy .

Q. What analytical techniques are critical for resolving discrepancies in reported physical properties (e.g., melting point, solubility)?

Contradictions in data often arise from impurities or polymorphic forms. To resolve these:

  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Compare solubility in solvents (e.g., DMSO, water) using UV-Vis spectroscopy at controlled temperatures.
  • Validate results against high-purity reference standards, as seen in nitroaromatic compound analyses .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this bicyclic amine scaffold?

Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates, reducing trial-and-error synthesis. For example, ICReDD’s approach combines reaction path searches with experimental validation to identify energetically favorable routes . Key steps:

  • Simulate reaction coordinates for cyclization steps to assess steric/electronic effects.
  • Use molecular docking to evaluate how substituents (e.g., benzyl group) influence binding in target receptors.

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Scaling diazabicyclo-nonane derivatives requires:

  • Process control : Implement continuous flow reactors to enhance mixing and heat transfer, critical for exothermic cyclization steps .
  • Chiral resolution : Use enzymatic or chromatographic methods (e.g., simulated moving bed chromatography) to separate enantiomers if racemization occurs during scale-up .

Q. How do structural modifications (e.g., benzyl group substitution) impact the compound’s physicochemical and biological properties?

Structure-activity relationship (SAR) studies can be conducted by:

  • Synthesizing analogs with electron-withdrawing/donating groups on the benzyl ring.
  • Measuring logP (HPLC) to assess lipophilicity changes.
  • Testing stability under physiological conditions (pH 7.4 buffer, 37°C) via LC-MS degradation profiling. Analogous nitroaromatic compounds showed substituent-dependent solubility and reactivity .

Methodological Considerations

  • Contradiction analysis : Cross-validate NMR and mass spectrometry data with computational predictions (e.g., ChemDraw simulations) to resolve structural ambiguities .
  • Reactor design : For kinetic studies, use microreactors to isolate intermediates and map reaction mechanisms .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate

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